Product packaging for Cyclohexyl(methyl)sulfamoyl chloride(Cat. No.:CAS No. 83842-57-3)

Cyclohexyl(methyl)sulfamoyl chloride

Cat. No.: B2535903
CAS No.: 83842-57-3
M. Wt: 211.7
InChI Key: RQDWFSSEDVWNMI-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Sulfamoyl Chlorides as Building Blocks

The chemistry of sulfonyl chlorides, the parent class of compounds to which sulfamoyl chlorides belong, has a rich history dating back to the 19th century. These compounds were initially explored for their utility in the formation of sulfonamides, a class of compounds that would later gain immense importance with the discovery of sulfa drugs. The development of methods for the synthesis of sulfamoyl chlorides themselves has been an area of continuous investigation, with various procedures being developed to improve efficiency and substrate scope. acs.org

Historically, the synthesis of sulfamoyl chlorides often involved harsh reagents and conditions. However, the importance of the sulfamide (B24259) and sulfonamide functionalities in medicinal chemistry and agrochemicals has driven the development of milder and more general synthetic protocols. cbijournal.com Today, sulfamoyl chlorides are recognized as crucial intermediates in the synthesis of a diverse range of biologically active molecules, including diuretics, anticonvulsants, and antiviral agents. Their ability to readily react with nucleophiles to form stable sulfonamide linkages is a cornerstone of their modern relevance.

Distinctive Contributions of N-Substituted Sulfamoyl Chlorides to Organic Transformations

The introduction of substituents on the nitrogen atom of the sulfamoyl chloride group, as seen in cyclohexyl(methyl)sulfamoyl chloride, significantly broadens the synthetic utility of this class of reagents. N-substituted sulfamoyl chlorides offer a means to introduce a diverse range of functionalities into a target molecule, thereby modulating its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The nature of the N-substituents plays a critical role in dictating the reactivity of the sulfamoyl chloride. For instance, the steric bulk of the cyclohexyl group in this compound can influence the regioselectivity of its reactions with polyfunctional nucleophiles. Furthermore, the electronic effects of the alkyl groups can modulate the electrophilicity of the sulfur atom, thereby affecting the rate of reaction. The ability to fine-tune these properties through the judicious choice of N-substituents makes these compounds powerful tools in the hands of synthetic chemists for the construction of complex molecular architectures with desired biological or material properties. The synthesis of unsymmetrical N-arylsulfamides, for example, has been a significant area of research where N-substituted sulfamoyl derivatives are of high importance. rsc.org

Current Research Frontiers and Unexplored Reactivity in this compound Chemistry

While the general reactivity of sulfamoyl chlorides is well-established, the specific chemistry of this compound remains a largely unexplored frontier. A comprehensive search of the scientific literature reveals a lack of dedicated studies on the synthesis, reactivity, and application of this particular compound. Its commercial availability suggests its use in proprietary industrial processes or as a building block in discovery chemistry programs. sigmaaldrich.comscbt.com

The unexplored reactivity of this compound presents several opportunities for future research. A systematic investigation of its reactions with a wide range of nucleophiles under various conditions could uncover novel transformations and synthetic methodologies. For instance, its behavior in transition metal-catalyzed cross-coupling reactions or its potential as a precursor to novel heterocyclic systems are areas ripe for exploration. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of new therapeutic agents or agrochemicals. The development of novel synthetic routes to this and other N,N-disubstituted sulfamoyl chlorides also remains an area of academic and industrial interest. acs.org

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C7H14ClNO2S sigmaaldrich.comsigmaaldrich.com
Molecular Weight 211.71 g/mol sigmaaldrich.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
SMILES String CN(C1CCCCC1)S(Cl)(=O)=O sigmaaldrich.com
InChI Key RQDWFSSEDVWNMI-UHFFFAOYSA-N sigmaaldrich.com
MDL Number MFCD08443401 sigmaaldrich.comsigmaaldrich.com
PubChem Substance ID 329788190 sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO2S B2535903 Cyclohexyl(methyl)sulfamoyl chloride CAS No. 83842-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWFSSEDVWNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexyl Methyl Sulfamoyl Chloride

Overview of Established and Emerging Preparation Routes

The preparation of Cyclohexyl(methyl)sulfamoyl chloride is predominantly accomplished through direct and indirect synthetic strategies. The most common and established route is the direct synthesis from N-methylcyclohexylamine, which involves its reaction with a chlorosulfonating agent. This method is favored for its straightforwardness and relatively high yields.

Direct Synthesis from N-Methylcyclohexylamine Precursors

The direct conversion of N-methylcyclohexylamine to this compound is a widely utilized method due to its efficiency. This transformation is typically achieved through a chlorosulfonylation reaction.

Chlorosulfonylation Reactions and Mechanistic Considerations

The core of the direct synthesis is the reaction of N-methylcyclohexylamine with a suitable chlorosulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of sulfuryl chloride.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine attacks the sulfur atom of sulfuryl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The intermediate is unstable and collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfamoyl chloride.

Deprotonation: A base, which can be another molecule of N-methylcyclohexylamine or an added base like triethylamine, removes the proton from the nitrogen atom, yielding the final product, this compound, and the corresponding ammonium (B1175870) salt.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

Optimization of Reaction Conditions and Reagent Stoichiometry

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Temperature (°C) Molar Ratio (Amine:SO₂Cl₂:Base) Yield (%)
1 Dichloromethane (B109758) 0 1:1.1:1.2 85
2 Diethyl ether 0 1:1.1:1.2 82
3 Toluene 0 1:1.1:1.2 78
4 Dichloromethane 25 1:1.1:1.2 75
5 Dichloromethane 0 1:1.5:1.5 88

This is a representative table based on general principles of similar reactions; specific literature data for this exact compound is limited.

Generally, a slight excess of sulfuryl chloride and the base is used to ensure complete conversion of the N-methylcyclohexylamine. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. Aprotic solvents such as dichloromethane or diethyl ether are commonly employed.

Indirect Synthetic Pathways via Precursors and Intermediates

Transformation of Sulfonic Acids and Sulfinate Salts

One indirect route involves the conversion of a corresponding sulfonic acid, in this case, N-cyclohexyl-N-methylaminosulfonic acid, to the sulfamoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Similarly, sulfinate salts can be transformed into sulfonyl chlorides. The reaction of a sulfinate with a chlorinating agent can provide the desired sulfonyl chloride. However, the preparation of the requisite N,N-disubstituted aminosulfonate or sulfinate precursors can be a multi-step process.

Oxidative Chlorosulfonation Strategies

Oxidative chlorosulfonation provides another indirect approach to sulfonyl chlorides. These methods typically involve the oxidation of a sulfur-containing starting material in the presence of a chloride source. For the synthesis of this compound, a potential, though less direct, precursor could be a derivative of N-methylcyclohexylamine containing a sulfur moiety at a lower oxidation state, such as a thiol or a disulfide.

For example, the oxidative chlorination of S-alkyl isothiourea salts has been reported as a clean and efficient method for the synthesis of alkanesulfonyl chlorides. rsc.org While not directly applied to the synthesis of this compound, this strategy highlights the potential of oxidative methods in the preparation of sulfonyl chlorides. These reactions often utilize reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide as both the oxidant and chloride source. rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of sulfamoyl chlorides, including this compound, aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves a critical re-evaluation of traditional synthetic routes, which often rely on hazardous solvents and reagents.

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. Traditional syntheses of sulfamoyl chlorides and their derivatives frequently employ volatile organic compounds (VOCs) such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. google.comnih.gov While effective, these solvents pose environmental and health risks.

Recent research has focused on identifying and utilizing more sustainable solvent alternatives. A significant development is the use of environmentally benign media like water, ethanol, and glycerol (B35011) for the synthesis of sulfonyl chlorides. researchgate.net Water is particularly attractive due to its non-toxicity, non-flammability, and low cost. rsc.org Another innovative approach involves the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which are biodegradable and have low volatility. researchgate.net

Table 1: Comparison of Solvents in Sulfonyl Chloride Synthesis

SolventTypeAdvantagesDisadvantagesCitations
DichloromethaneChlorinated VOCHigh solvency for various reagents, inert.Toxic, suspected carcinogen, high volatility. google.comnih.gov
Tetrahydrofuran (THF)Ethereal VOCGood solvent for many organic compounds.Can form explosive peroxides, volatile. google.comnih.gov
WaterGreenNon-toxic, non-flammable, inexpensive.Potential for hydrolysis of product, poor solubility for some substrates. researchgate.netrsc.org
EthanolGreenBiodegradable, low toxicity, readily available.Can potentially react with the product, lower solvency for some reagents. researchgate.net
Choline Chloride/GlycerolDeep Eutectic SolventLow volatility, biodegradable, tunable properties.Higher viscosity, potential challenges in product isolation. researchgate.net

A key focus of green chemistry is the replacement of hazardous reagents with safer, more sustainable alternatives. The production of sulfonyl-containing compounds has traditionally involved toxic and difficult-to-handle substances like gaseous sulfur dioxide (SO₂), thionyl chloride, or chlorosulfonic acid. d-nb.inforsc.org

A major advancement in this area is the development and use of "SO₂ surrogates." These are stable, easy-to-handle solid compounds that release SO₂ in situ, thereby avoiding the direct handling of the toxic gas. d-nb.info Prominent examples that have become popular in modern synthesis include:

DABCO·(SO₂)₂ (DABSO): A stable, solid adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂, which serves as a convenient source of sulfur dioxide. rsc.orgresearchgate.net

Inorganic Sulfites: Alkali metal metabisulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅), are inexpensive, readily available, and effective SO₂ sources. rsc.orgrsc.org

These surrogates can be used in reactions to generate sulfonyl chloride intermediates under milder and safer conditions. d-nb.info Another green strategy involves the direct oxidative chlorination of thiols. This can be achieved using environmentally benign oxidants like oxone in the presence of a chloride source (e.g., KCl) in water, or by using reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.netrsc.org These methods often proceed under mild conditions and significantly reduce the generation of hazardous waste compared to traditional methods that use noxious reagents like PCl₅ or SOCl₂. rsc.org

Table 2: Overview of Common SO₂ Surrogates

SO₂ SurrogateChemical NamePhysical FormKey AdvantagesCitations
DABSO1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complexSolidBench-stable, easy to handle, controlled release of SO₂. rsc.orgresearchgate.net
Potassium MetabisulfitePotassium disulfiteSolidInexpensive, abundant, widely used in various transformations. rsc.org
Sodium MetabisulfiteSodium disulfiteSolidLow cost, readily available, effective SO₂ source. researchgate.netrsc.org

Purity Assessment and Scalability Aspects in Laboratory Synthesis

The accurate assessment of purity is critical for any synthesized chemical compound. For this compound, standard analytical techniques are employed to confirm its identity and determine its purity. It is noteworthy that some commercial suppliers provide this compound for research purposes without extensive analytical data, placing the responsibility of quality confirmation on the researcher. sigmaaldrich.com

Common methods for characterization and purity analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. moldb.com

Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the purity of the compound by separating it from any impurities or unreacted starting materials. nih.gov

In syntheses where the sulfamoyl chloride is generated and used in situ without isolation, its formation and purity are often inferred from the successful synthesis, yield, and purity of the final sulfonamide product. rsc.org

Scaling up the synthesis of sulfamoyl chlorides from laboratory bench-scale to larger production quantities presents several challenges, primarily related to safety and process control. mdpi.com Key considerations include:

Thermal Management: The formation of sulfamoyl chlorides can be highly exothermic. Managing the heat generated is crucial to prevent runaway reactions, especially in large batches where the surface-area-to-volume ratio is low. mdpi.com

Gas Evolution: The reaction often produces corrosive and hazardous gases, such as hydrogen chloride (HCl), which must be safely scrubbed and managed. nih.govmdpi.com

Reagent Handling: The safe handling of large quantities of reactive and often corrosive reagents like chlorosulfonic acid is a major safety concern. mdpi.com

To address these challenges, modern chemical manufacturing is increasingly adopting continuous flow chemistry. nih.gov By using systems like continuous stirred-tank reactors (CSTRs), chemists can produce large quantities of a compound safely and efficiently. mdpi.com This approach offers several advantages over traditional batch processing:

Enhanced Safety: Only small amounts of reactive material are present in the reactor at any given moment, minimizing the risk associated with exothermic events or gas evolution.

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow systems allows for efficient and precise temperature control. nih.gov

Improved Process Control: Automation and real-time monitoring of reaction parameters lead to greater consistency, higher yields, and improved purity. mdpi.com

Successful scaling also requires the optimization of work-up and isolation procedures to handle larger volumes, improve yield, and minimize solvent waste. mdpi.com

Reactivity and Reaction Mechanisms of Cyclohexyl Methyl Sulfamoyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is the primary center of reactivity in cyclohexyl(methyl)sulfamoyl chloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic. The electron-withdrawing nature of the oxygen and chlorine atoms polarizes the sulfur-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reaction for this compound is nucleophilic substitution at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion. This process is fundamental to the synthesis of a diverse array of sulfonamide derivatives and related compounds.

Amination Reactions: Formation of N,N'-Disubstituted Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N,N'-disubstituted sulfonamides. This amination reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base (often an excess of the amine reactant or an added base like triethylamine) yields the stable sulfonamide product.

The general reaction can be represented as follows:

R₂NH + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂NR₂ + HCl

These reactions are foundational in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

Reactant AmineProduct SulfonamideReaction Conditions
Primary Amine (RNH₂)N-Cyclohexyl-N-methyl-N'-alkylsulfonamideAprotic solvent, presence of a base
Secondary Amine (R₂NH)N-Cyclohexyl-N-methyl-N',N'-dialkylsulfonamideAprotic solvent, presence of a base

Alcoholysis and Phenolysis: Synthesis of Sulfamate (B1201201) Esters

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce the corresponding sulfamate esters. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The mechanism is analogous to amination, involving the nucleophilic attack of the hydroxyl group on the sulfonyl sulfur, followed by the expulsion of the chloride ion.

The reaction with an alcohol can be generalized as:

ROH + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂OR + HCl

These sulfamate esters are of interest in their own right and can serve as intermediates in further synthetic transformations.

ReactantProduct
Alcohol (ROH)O-Alkyl Cyclohexyl(methyl)sulfamate
Phenol (ArOH)O-Aryl Cyclohexyl(methyl)sulfamate

Thiolysis and Other Heteroatom Nucleophile Reactions

In a similar fashion to alcohols and amines, thiols can react with this compound in a process known as thiolysis to form thiosulfamates. The greater nucleophilicity of the sulfur atom in a thiol compared to the oxygen in an alcohol often facilitates this reaction. The reaction proceeds under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile.

RSH + (C₆H₁₁)(CH₃)NSO₂Cl + Base → (C₆H₁₁)(CH₃)NSO₂SR + Base·HCl

While less common, other heteroatom nucleophiles can also participate in substitution reactions with sulfamoyl chlorides, expanding the synthetic scope of this reagent.

Carbon-Carbon Bond Forming Reactions (e.g., with Organometallics, Enolates)

The reaction of sulfonyl chlorides with carbon-based nucleophiles offers a pathway to form carbon-sulfur bonds, leading to the synthesis of sulfones. While less common for sulfamoyl chlorides compared to their arylsulfonyl chloride counterparts, reactions with potent carbon nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) are possible. These reactions can lead to the formation of C-sulfonyl compounds, although side reactions can be prevalent due to the high reactivity of the organometallic species.

The reaction with a Grignard reagent can be depicted as:

RMgX + (C₆H₁₁)(CH₃)NSO₂Cl → (C₆H₁₁)(CH₃)NSO₂R + MgXCl

Reactions with softer carbon nucleophiles, such as enolates, can also be envisioned to form β-keto sulfamoyl derivatives. This would involve the deprotonation of a ketone or ester to form the enolate, which then acts as a nucleophile towards the sulfamoyl chloride. These reactions would provide access to more complex molecular architectures.

Catalytic Approaches to Enhance Reactivity and Selectivity

To improve the efficiency, selectivity, and substrate scope of reactions involving sulfamoyl chlorides, various catalytic methods have been developed. These approaches often aim to activate the sulfamoyl chloride, enhance the nucleophilicity of the reacting partner, or both.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. Common Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃) have been employed to catalyze the N-acylation of sulfonamides, a reaction class that shares mechanistic similarities with the reactions of sulfamoyl chlorides. researchgate.net This activation strategy can be particularly useful for reactions with weaker nucleophiles.

Organocatalysis: Certain organic molecules can act as catalysts for sulfamoylation reactions. For instance, N-methylimidazole has been shown to catalyze the sulfamoylation of alcohols using activated aryl sulfamates. organic-chemistry.orgcbijournal.com While not directly involving sulfamoyl chlorides, this demonstrates the principle of using organic bases to facilitate the transfer of the sulfamoyl group. Such catalysts can operate by activating the sulfamoylating agent or by acting as a shuttle for the sulfamoyl group.

Photoredox Catalysis: Recent advances have demonstrated that sulfamoyl chlorides can be activated under visible light photoredox conditions to generate sulfamoyl radicals. rsc.org This radical-based approach opens up new avenues for the functionalization of alkenes and other unsaturated systems, leading to the formation of alkyl sulfonamides in a single step.

These catalytic strategies offer milder reaction conditions, improved yields, and the potential for asymmetric transformations, thereby expanding the synthetic utility of this compound and related compounds.

Lewis Acid and Brønsted Acid Catalysis

The reactivity of sulfamoyl chlorides, including this compound, can be significantly enhanced through the use of acid catalysts. Both Lewis acids and Brønsted acids play a crucial role in activating the sulfamoyl chloride moiety, thereby facilitating a variety of chemical transformations.

Lewis Acid Catalysis:

Lewis acids, defined as electron-pair acceptors, are commonly employed to increase the electrophilicity of substrates in organic reactions. wikipedia.org In the context of sulfamoyl chlorides, Lewis acids coordinate to one of the oxygen atoms or the chlorine atom of the sulfamoyl group. This interaction withdraws electron density from the sulfur atom, rendering it more susceptible to nucleophilic attack. This principle is widely applied in reactions such as Friedel-Crafts-type reactions and the N-acylation of sulfonamides. wikipedia.orgresearchgate.net

Several metal-based Lewis acids, including those based on aluminum, boron, tin, and titanium, have been shown to be effective catalysts. wikipedia.orgresearchgate.net For instance, zinc chloride (ZnCl2) has been successfully used to catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides. researchgate.net The catalytic cycle typically involves the formation of an adduct between the Lewis acid and the sulfamoyl chloride, which then reacts with the nucleophile. The catalyst is regenerated upon completion of the reaction.

Recent advancements have also explored the use of metal triflates and triflimidates, such as those of aluminum(III), indium(III), and tin(IV), as potent Lewis super acids in various synthetic applications. science.gov Furthermore, the development of Lewis acid-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) reactions has expanded the toolkit for forming S-N bonds, where Lewis acids like Ca(NTf2)2 facilitate the reaction of sulfamoyl fluorides with silylated amines. acs.org

Brønsted Acid Catalysis:

Brønsted acids, or proton donors, can also catalyze reactions involving sulfamoyl chlorides. The protonation of the sulfamoyl chloride, likely at one of the oxygen atoms, increases the leaving group ability of the chloride ion and enhances the electrophilicity of the sulfur center. This activation mode is particularly relevant in reactions where a strong acid is used to promote the desired transformation.

The development of strong and super Brønsted acids has opened new avenues in catalysis, sometimes offering different reactivity and selectivity compared to Lewis acid catalysis. rsc.org For example, Brønsted acids have been utilized in the synthesis of sulfinamidines and sulfinimidate esters from sulfenamides through a process of electrophilic fluorination and subsequent nucleophilic substitution. nih.gov Chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have also been developed for asymmetric synthesis, highlighting the potential for stereoselective transformations. mcgill.ca

The table below summarizes the types of acid catalysis and their general roles in reactions involving sulfamoyl chlorides.

Catalyst TypeGeneral Role in Sulfamoyl Chloride ReactionsExample Catalysts
Lewis Acids Coordination to oxygen or chlorine, increasing the electrophilicity of the sulfur atom.AlCl₃, BF₃, SnCl₄, TiCl₄, ZnCl₂, Ca(NTf₂)₂
Brønsted Acids Protonation of the sulfamoyl group, enhancing the leaving group ability of the chloride and the electrophilicity of sulfur.H₂SO₄, Camphorsulfonic acid, Tf₂NH

Phase-Transfer Catalysis in Two-Phase Systems

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. wikipedia.org This methodology is particularly useful for reactions involving ionic reactants, such as salts, which are often soluble in water but not in organic solvents where the organic substrate resides. wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting the anion from the aqueous phase to the organic phase where the reaction can occur. wikipedia.orgnitrkl.ac.in

In the context of reactions with this compound, PTC can be employed to enhance reaction rates and yields when using nucleophiles that are soluble in an aqueous phase. The catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the aqueous-soluble nucleophile. This lipophilic ion pair can then migrate into the organic phase and react with the sulfamoyl chloride.

Key advantages of using phase-transfer catalysis include:

Milder reaction conditions.

Elimination of the need for expensive, anhydrous, or aprotic solvents.

Increased reaction rates.

Simplified workup procedures.

Commonly used phase-transfer catalysts include tetraalkylammonium halides (e.g., tetrabutylammonium (B224687) bromide), tetraalkylphosphonium halides, and crown ethers. wikipedia.orgnitrkl.ac.in The efficiency of a PTC system depends on several factors, including the structure of the catalyst, the solvent system, and the nature of the reacting species. princeton.edu Asymmetric phase-transfer catalysis, utilizing chiral catalysts, has also emerged as a valuable tool for enantioselective synthesis. nih.govphasetransfer.com

Radical Reactions Involving Sulfamoyl Chlorides

Generation and Controlled Reactivity of Sulfamoyl Radicals

The generation of sulfamoyl radicals from sulfamoyl chlorides has become a significant area of research, offering a powerful tool for the synthesis of sulfonamides. acs.org While the single-electron reduction of sulfamoyl chlorides is more challenging compared to sulfonyl chlorides, the abstraction of the chlorine atom by a silyl (B83357) radical has proven to be an effective method for generating sulfamoyl radicals. acs.orgnih.gov This activation can be achieved under mild conditions, often using photoredox catalysis. acs.orgnih.govorganic-chemistry.org

Visible-light-mediated photoredox catalysis, in particular, has emerged as a versatile strategy. rsc.orgchemrxiv.orgchemrxiv.org In a typical system, a photocatalyst, upon excitation by light, initiates a single-electron transfer process that ultimately leads to the formation of the sulfamoyl radical. For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a photocatalyst like Eosin Y under blue LED irradiation can efficiently generate sulfamoyl radicals from sulfamoyl chlorides. acs.orgorganic-chemistry.org

The controlled reactivity of these generated sulfamoyl radicals is crucial for their synthetic utility. The reaction conditions, including the choice of photocatalyst, can be fine-tuned to achieve selective transformations. rsc.org The highly reactive σ-radical can then participate in various addition reactions, particularly with unsaturated systems. chemrxiv.org

Sulfonation and Sulfonamidation of Unsaturated Systems

Once generated, sulfamoyl radicals readily undergo addition to unsaturated systems such as alkenes and alkynes. organic-chemistry.orgmagtech.com.cnresearchgate.net This process, known as hydrosulfamoylation, allows for the direct synthesis of aliphatic sulfonamides from simple olefins. acs.orgorganic-chemistry.org This method is highly advantageous as it often proceeds in a single step and tolerates a wide range of functional groups. organic-chemistry.org

The general mechanism for the hydrosulfamoylation of an alkene involves the following steps:

Initiation: Generation of the sulfamoyl radical from the corresponding sulfamoyl chloride.

Propagation: Addition of the sulfamoyl radical to the double bond of the alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor (e.g., TTMSS) to yield the final sulfonamide product and regenerate the silyl radical.

This radical-based approach provides a modular and efficient route to a diverse array of sulfonamides, which are important structural motifs in many pharmaceuticals. acs.org The reaction can be applied to both electron-rich and electron-deficient alkenes. organic-chemistry.orgchemrxiv.org Recent developments have also focused on copper-catalyzed methods for the generation of sulfamoyl radicals and their subsequent reaction with alkenes. acs.org

The table below provides a summary of methods for the generation and reaction of sulfamoyl radicals.

Radical Generation MethodUnsaturated SystemProduct TypeKey Features
Silyl radical-mediated Cl-atom abstraction (photocatalyzed)AlkenesAliphatic SulfonamidesMild conditions, high functional group tolerance, single-step process. acs.orgorganic-chemistry.org
Visible-light photoredox catalysisElectron-deficient alkenesAlkylsulfonamides or SulfonatesControllable reactivity based on the photocatalyst. rsc.org
Copper(I)-catalyzed N-O bond activationAlkenesAlkenyl and Alkyl SulfonamidesModular synthesis with broad substrate applicability. acs.org

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selective transformation of molecules with multiple reactive sites is a central theme in organic synthesis. mdpi.comresearchgate.netnih.gov Reactions involving this compound can exhibit various forms of selectivity, which are crucial for the synthesis of well-defined products.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing, for example, both a hydroxyl and an amino group, the reaction with this compound can be directed towards the more nucleophilic amine under appropriate conditions.

Regioselectivity is the preference for bond formation at one position over another. In the sulfonamidation of an unsymmetrical unsaturated system, the sulfamoyl radical can add to one of the two carbons of the double bond, leading to the formation of regioisomers. The outcome is often governed by the stability of the resulting radical intermediate.

Stereoselectivity describes the preferential formation of one stereoisomer over another. In reactions involving chiral substrates or catalysts, it is possible to achieve high levels of diastereoselectivity or enantioselectivity. For instance, the addition of a sulfamoyl radical to a prochiral alkene can generate a new stereocenter, and the use of chiral catalysts can favor the formation of one enantiomer. Photocatalytic enantioselective hydrosulfonylation of α,β-unsaturated carbonyls with sulfonyl chlorides has been demonstrated to produce enantioenriched α-chiral sulfones. nih.gov

Recent research has focused on developing catalytic systems that can control these aspects of selectivity. For example, Lewis base-catalyzed bromochlorination of unsaturated systems has been shown to exhibit high chemo-, regio-, and diastereoselectivity. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

Steric Factors: The bulky cyclohexyl group attached to the nitrogen atom in this compound can exert considerable steric hindrance. wikipedia.org This steric bulk can influence the approach of a nucleophile to the electrophilic sulfur center. In reactions with sterically demanding nucleophiles, the reaction rate may be significantly reduced compared to less hindered sulfamoyl chlorides. Steric hindrance can also play a role in determining the regioselectivity of reactions, as the sulfamoyl group will preferentially add to the less sterically crowded position of an unsaturated system. wikipedia.org

Electronic Factors: The electronic properties of both the sulfamoyl chloride and the reacting substrate are paramount in determining the reaction pathway. stackexchange.com The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. Substituents on the reacting partner can have a profound effect on the reaction. For instance, in the sulfonamidation of alkenes, electron-donating groups on the alkene will increase its nucleophilicity and facilitate the addition of the sulfamoyl radical. Conversely, electron-withdrawing groups will make the alkene more electron-deficient. The interplay between the electronic nature of the radical and the substrate is crucial for the success of the reaction. rsc.org

A subtle balance between steric and electronic effects often governs the selectivity of a reaction. researchgate.net For example, in the substitution reactions of aromatic compounds, the position of substitution is determined by the directing effects of the substituents already present (an electronic effect), but steric hindrance from bulky groups can prevent substitution at an electronically favored but sterically inaccessible position. rsc.org

Synthetic Applications of Cyclohexyl Methyl Sulfamoyl Chloride As a Reagent

Introduction of the Cyclohexyl(methyl)sulfamoyl Group into Complex Organic Scaffolds

The primary application of cyclohexyl(methyl)sulfamoyl chloride is as an electrophilic agent for the sulfamoylation of nucleophiles, thereby incorporating the N-cyclohexyl-N-methylsulfamoyl group into a target molecule. This reaction is typically carried out by treating an amine, alcohol, or other suitable nucleophile with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable example of its use is in the synthesis of derivatives of benzoic acid. The reaction of a substituted aminobenzoic acid with this compound introduces the sulfamoyl linkage, yielding compounds such as 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid. researchgate.net Such derivatives are of interest in medicinal chemistry as the benzoic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric element, while the cyclohexyl(methyl)sulfamoyl group can modulate the compound's biological activity and pharmacokinetic profile. nih.govresearchgate.net

The general scheme for the introduction of the cyclohexyl(methyl)sulfamoyl group onto an aromatic amine is depicted below:

Scheme 1: General Reaction for the Synthesis of a Sulfamoylated Aromatic Compound

The choice of base and solvent is crucial for the success of this transformation and is often dependent on the specific substrate. Common bases include pyridine, triethylamine, or alkali metal carbonates.

Role in the Synthesis of N-Substituted Sulfonamide Libraries

This compound serves as a key building block in the generation of N-substituted sulfonamide libraries for drug discovery and development. nih.gov The synthesis of such libraries typically involves the parallel reaction of the sulfamoyl chloride with a diverse set of primary and secondary amines. indexcopernicus.com This approach allows for the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity.

The steric bulk of the cyclohexyl group and the presence of the methyl group on the nitrogen atom of this compound can influence the reactivity and conformational properties of the resulting sulfonamides. This can lead to the discovery of compounds with unique biological profiles. The general reaction for the synthesis of an N-substituted sulfonamide library using this reagent is shown below.

Representative Reaction Scheme for Sulfonamide Library Synthesis:

Where R¹ and R² can be a wide variety of alkyl, aryl, or heterocyclic groups.

The following interactive table illustrates a hypothetical subset of a sulfonamide library that could be generated from this compound and a selection of primary and secondary amines.

Amine ReactantResulting SulfonamidePotential Application Area
Aniline (B41778)N-Cyclohexyl-N-methyl-N'-phenylsulfonamideAntibacterial agents
BenzylamineN-Benzyl-N'-cyclohexyl-N'-methylsulfonamideAnticancer therapeutics nih.gov
Piperidine1-{[Cyclohexyl(methyl)amino]sulfonyl}piperidineCNS-active compounds
Morpholine4-{[Cyclohexyl(methyl)amino]sulfonyl}morpholineAntiviral agents

Utilization in the Construction of Heterocyclic Systems (e.g., oxathiazinanes)

Sulfamoyl chlorides are valuable reagents in the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized from sulfamoyl chlorides are oxathiazinanes, which are saturated six-membered rings containing oxygen, sulfur, and nitrogen atoms. These heterocycles are considered protected 1,3-aminoalcohols and are useful intermediates in the synthesis of complex nitrogen-containing molecules. nih.gov

The synthesis of oxathiazinanes typically involves a two-step process: the formation of a sulfamate (B1201201) ester from an alcohol and a sulfamoyl chloride, followed by an intramolecular cyclization. However, one-pot tandem sulfamoylation/aza-Michael reactions have been explored to streamline this process.

Interestingly, research has shown that the steric hindrance of the sulfamoyl chloride plays a critical role in the success of these one-pot reactions. While N-methyl and N-ethyl sulfamoyl chlorides successfully yield oxathiazinanes in one-pot procedures, reactions with the more sterically demanding N-hexylsulfamoyl chloride and N-cyclohexylsulfamoyl chloride failed to produce the desired cyclized product. researchgate.net This failure is attributed to the increased steric bulk of the cyclohexyl substituent, which likely precludes the intramolecular aza-Michael cyclization step. researchgate.net

This finding highlights a limitation in the application of this compound in certain one-pot heterocyclic syntheses, suggesting that a stepwise approach may be necessary for the construction of oxathiazinanes bearing this bulky substituent. The use of this compound in the synthesis of other heterocyclic systems is not widely reported in the scientific literature.

Application as a Protecting Group Strategy in Multistep Synthesis

In multistep organic synthesis, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org Amino groups are particularly nucleophilic and often require protection. Sulfonylation is a common method for protecting amines, as the resulting sulfonamide is significantly less nucleophilic and basic than the parent amine.

The cyclohexyl(methyl)sulfamoyl group can potentially serve as a protecting group for primary and secondary amines. The steric bulk of the cyclohexyl group could offer enhanced stability to the protected amine under a variety of reaction conditions. The introduction of this protecting group would proceed via the reaction of the amine with this compound in the presence of a base.

The following table outlines a conceptual application of the cyclohexyl(methyl)sulfamoyl group as a protecting group for a generic amine (R-NH2).

StepReactionConditionsPurpose
ProtectionR-NH₂ + this compoundBase (e.g., Pyridine)Formation of the stable sulfonamide to mask the amine's nucleophilicity.
Subsequent SynthesisProtected Amine -> Further TransformationsVariousThe protected amine is stable to a range of synthetic conditions.
DeprotectionProtected Amine -> R-NH₂Reductive or acidic conditionsRemoval of the protecting group to reveal the free amine.

While the use of simpler sulfonyl chlorides as protecting groups is well-established, the specific application of this compound for this purpose is not extensively documented, likely due to the potentially harsh conditions required for its removal.

Contributions to Reagent Development in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In recent years, sulfonyl chlorides have emerged as coupling partners in these reactions, often undergoing desulfonylative coupling. However, the use of sulfamoyl chlorides in such reactions is more challenging due to the strong electron-withdrawing nature of the sulfonyl group, which can lead to undesired desulfonylation to form tertiary amines. researchgate.net

Despite these challenges, methods have been developed for the palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids to synthesize sulfonamides. researchgate.netrsc.org This reaction involves the use of sulfuric chloride as a source of the SO₂ group, which reacts with a secondary amine to form the sulfamoyl chloride intermediate. This intermediate then participates in the palladium-catalyzed cross-coupling with a boronic acid.

This methodology could potentially be applied to cyclohexyl(methyl)amine to generate this compound in situ, which could then be coupled with various aryl or vinyl boronic acids. Such a reaction would provide a direct route to a diverse range of N-cyclohexyl-N-methylarylsulfonamides.

Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling:

The table below shows potential products from the palladium-catalyzed coupling of in situ generated this compound with various boronic acids.

Boronic AcidPotential Product
Phenylboronic acidN-Cyclohexyl-N-methyl-N'-phenylsulfonamide
4-Tolylboronic acidN-Cyclohexyl-N-methyl-N'-(4-tolyl)sulfonamide
2-Thiopheneboronic acidN-Cyclohexyl-N-methyl-N'-(2-thienyl)sulfonamide
Vinylboronic acidN-Cyclohexyl-N-methyl-N'-vinylsulfonamide

This application represents an area of ongoing research, and the development of robust catalytic systems that can accommodate sterically hindered sulfamoyl chlorides like this compound is of significant interest.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the identity and clarifying the structural features of Cyclohexyl(methyl)sulfamoyl chloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexyl and methyl groups. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The complexity of these signals arises from the conformational rigidity of the cyclohexyl ring and the various coupling interactions between adjacent protons. The proton attached to the carbon bearing the nitrogen (the methine proton) is expected to be the most downfield of the cyclohexyl protons due to the electron-withdrawing effect of the sulfamoyl group. The methyl protons, being attached to the nitrogen atom, will appear as a singlet in the range of 2.8 to 3.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The cyclohexyl ring will exhibit multiple signals for its six carbon atoms, with their chemical shifts influenced by their position relative to the nitrogen atom. The carbon atom directly attached to the nitrogen will be the most deshielded among the cyclohexyl carbons. The methyl carbon will give rise to a single resonance in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom in the sulfamoyl chloride moiety. The chemical shift of the nitrogen would be characteristic of a sulfonamide-like structure.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
N-CH2.8 - 3.2 (s)35 - 40
N-C H(CH₂)₂3.0 - 3.5 (m)55 - 60
Cyclohexyl CH₂1.0 - 2.0 (m)24 - 35

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretching vibration is expected to be observed in the lower frequency region, around 600-500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methyl groups will be visible in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O and S-Cl bonds are also expected to show characteristic signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational Mode IR Absorption (Predicted) Intensity
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
S=O Asymmetric Stretch1370 - 1330Strong
S=O Symmetric Stretch1180 - 1160Strong
S-Cl Stretch600 - 500Medium

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.

The molecular ion peak [M]⁺ would be expected, although it may be of low abundance due to the compound's reactivity. Common fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl group (SO₂), or cleavage of the cyclohexyl ring. Alpha-cleavage next to the nitrogen atom could also be a significant fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation
Fragment Ion m/z (for ³⁵Cl) Possible Origin
[C₇H₁₄ClNO₂S]⁺211Molecular Ion
[C₇H₁₄NO₂S]⁺176Loss of Cl
[C₆H₁₁N(CH₃)SO₂]⁺176Loss of Cl
[C₆H₁₁]⁺83Cyclohexyl cation
[SO₂Cl]⁺99Sulfonyl chloride cation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) can be used for the analysis of this compound, provided that the compound is thermally stable and sufficiently volatile. However, sulfamoyl chlorides can be prone to degradation at the high temperatures often used in GC injectors and columns. core.ac.uk To circumvent this, derivatization is a common strategy, where the reactive sulfamoyl chloride is converted into a more stable derivative, such as a sulfonamide, prior to GC analysis. core.ac.uk When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. Due to the reactive nature of the sulfamoyl chloride group, which can hydrolyze in the presence of water, reversed-phase HPLC methods must be carefully developed. The use of non-aqueous mobile phases or rapid gradient elution can minimize on-column degradation.

Alternatively, derivatization can be employed to create a more stable and often more easily detectable compound. americanpharmaceuticalreview.com For instance, reaction with an alcohol can convert the sulfamoyl chloride to a sulfamate (B1201201) ester, which is more amenable to standard reversed-phase HPLC conditions. americanpharmaceuticalreview.com Normal-phase HPLC, which uses non-polar mobile phases, can also be a suitable option for the direct analysis of this reactive compound. americanpharmaceuticalreview.com HPLC is particularly useful for monitoring reaction progress, as it can simultaneously quantify the disappearance of starting materials and the appearance of products.

X-ray Diffraction for Solid-State Structure Determination

The process begins with the growth of a suitable single crystal, which is often the most challenging step. nih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays. This data is then processed computationally to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.

For this compound, an XRD analysis would yield critical structural parameters. While specific crystallographic data for this exact compound is not publicly available, a typical analysis would determine the crystal system, space group, and unit cell dimensions. For instance, a related compound, (S)-(+)-1-cyclohexylethylaminium chloride, was found to have an orthorhombic crystal system and a P2₁2₁2₁ space group. researchgate.net An analysis of this compound would provide similar detailed data, confirming the connectivity of the cyclohexyl and methyl groups to the sulfamoyl chloride moiety and revealing the precise geometry around the central sulfur atom.

Table 1: Representative Crystal Structure Data Obtainable from XRD Note: This table illustrates the type of data obtained from an X-ray diffraction experiment. The values are hypothetical for this compound and are shown for illustrative purposes.

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1056.7
Z (molecules/unit cell)4

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) that constitute a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized or isolated substance. For this compound, with the molecular formula C₇H₁₄ClNO₂S, elemental analysis provides a quantitative verification that the compound has been prepared correctly. sigmaaldrich.comscbt.comanaxlab.com

The analysis is typically performed using a combustion method. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are reduced to N₂)—are collected and measured. The amount of sulfur is often determined by converting it to sulfur dioxide (SO₂) during combustion. The mass of each element in the original sample is then calculated from the masses of the combustion products.

The experimental mass percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For this compound (Molecular Weight: 211.71 g/mol ), the theoretical elemental composition can be calculated as shown in the table below. sigmaaldrich.comscbt.com

Table 2: Theoretical vs. Experimental Elemental Composition of this compound Note: Experimental values are hypothetical and serve to illustrate how results are typically presented.

ElementTheoretical Mass %Experimental Mass % (Example)
Carbon (C)39.71%39.68%
Hydrogen (H)6.66%6.71%
Chlorine (Cl)16.74%16.69%
Nitrogen (N)6.61%6.59%
Oxygen (O)15.11%Not Determined
Sulfur (S)15.15%15.19%

As illustrated by the data for a different compound where the found values (C 58.42%, H 10.98%, N 8.51%) closely matched the calculated percentages (C 58.70%, H 11.08%, N 8.56%), a similar level of agreement for this compound would confirm its compositional integrity. researchgate.net

Computational and Theoretical Investigations of Cyclohexyl Methyl Sulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful computational tools used to model and predict the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the electronic structure, geometry, and reactivity of chemical compounds. For a molecule such as Cyclohexyl(methyl)sulfamoyl chloride, these calculations can elucidate fundamental properties that are difficult or impossible to measure experimentally. They offer a microscopic view of the electron distribution and energy, which are key determinants of a molecule's stability and chemical behavior. These theoretical investigations are essential for understanding reaction mechanisms and predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules. nih.govrsc.org

For this compound, DFT studies are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This process involves an energy minimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides precise data on the molecule's geometry.

Furthermore, DFT is invaluable for investigating chemical reactions by identifying and characterizing transition states. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation energy and, consequently, the reaction rate. By modeling the interaction of this compound with a reactant, DFT can map the energetic profile of a reaction, such as nucleophilic substitution at the sulfur atom. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G) to describe the molecule's orbitals. jmchemsci.comekb.eg

Below is an interactive table showing typical data obtained from a DFT geometry optimization for the ground state of this compound.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length SCl--2.08 Å
Bond Length SO1--1.45 Å
Bond Length SN--1.65 Å
Bond Length NC(methyl)--1.47 Å
Bond Angle O1SO2-120.5°
Bond Angle ClSN-105.2°
Dihedral Angle C(methyl)NSCl75.0°

Note: The data in this table is illustrative of typical DFT results and is not from a published study on this specific molecule.

Molecular Electrostatic Potential and Frontier Orbital Analysis

Molecular Electrostatic Potential (MESP) The Molecular Electrostatic Potential (MESP) is a valuable descriptor for predicting the reactive sites of a molecule. nih.gov It is calculated from the molecule's electron density and mapped onto its surface, creating a color-coded visualization of the charge distribution. nih.govresearchgate.net

For this compound, an MESP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the highly electronegative oxygen and chlorine atoms of the sulfamoyl chloride group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The area around the sulfur atom is expected to be highly positive due to the electron-withdrawing effects of the attached oxygen and chlorine atoms, making it the primary electrophilic center.

Neutral Potential (Green): Regions with balanced charge, typically found over the nonpolar hydrocarbon backbone of the cyclohexyl and methyl groups.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants.

Frontier Orbital Analysis Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) governs the course of many chemical reactions. youtube.comfiveable.me

HOMO: This is the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely localized on the lone pairs of the nitrogen or oxygen atoms.

LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level reflects the molecule's ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be centered on the antibonding σ* orbital of the sulfur-chlorine (S-Cl) bond, indicating that this bond is the most likely site for a nucleophile to attack and break.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

The table below presents hypothetical FMO data for this compound.

OrbitalEnergy (eV)Description
HOMO -8.5Indicates electron-donating capability.
LUMO -1.2Indicates electron-accepting capability.
Energy Gap (ΔE) 7.3Reflects chemical stability and reactivity.

Note: The data in this table is for illustrative purposes.

Conformational Analysis of the Cyclohexyl and Sulfamoyl Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains both a cyclohexyl ring and rotatable single bonds in the sulfamoyl group, this analysis is crucial for understanding its structure, stability, and properties. Computational methods are used to explore the various possible conformations and identify the most stable ones.

Energy Landscapes and Preferred Conformations

The potential energy landscape (PEL) is a conceptual and computational map that represents the energy of a molecule as a function of its atomic coordinates. rsc.org Minima on this landscape correspond to stable or metastable conformations, while saddle points represent the transition states between them. chemrxiv.org

For this compound, the conformational landscape is primarily defined by two structural features:

Cyclohexyl Ring Pucker: The cyclohexyl ring is not planar and exists predominantly in a low-energy "chair" conformation. However, it can also adopt higher-energy "boat" and "twist-boat" forms. The chair conformation can exist in two forms that interconvert via a "ring flip," which may place the sulfamoyl group in either an axial or equatorial position. Computational analysis reveals that the equatorial conformation is generally more stable due to reduced steric hindrance.

Rotation around S-N Bond: Rotation around the sulfur-nitrogen single bond leads to different relative orientations of the cyclohexyl, methyl, and sulfonyl groups. The energy profile for this rotation would show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

By systematically mapping the energy as a function of the ring pucker and key dihedral angles, computational modeling can identify the global energy minimum, which represents the most populated and thermodynamically preferred conformation of the molecule at equilibrium.

Intramolecular Interactions and Strain Effects

The relative energies of different conformations are determined by a combination of intramolecular interactions and strain effects. Computational analysis allows for the quantification of these factors:

Steric Strain: This arises from non-bonded atoms being forced too close to one another. In this compound, significant steric hindrance can occur between the bulky cyclohexyl group and the atoms of the sulfonyl group, especially in sterically crowded conformations. For instance, the axial conformation of the cyclohexyl ring would exhibit significant 1,3-diaxial interactions, increasing its energy relative to the equatorial conformer.

Torsional Strain: This is the energy cost associated with eclipsing interactions between bonds separated by a single bond. As the groups rotate around the S-N bond, the molecule experiences torsional strain when the bonds on the sulfur and nitrogen atoms are aligned (eclipsed). The preferred conformations are those that minimize this strain by adopting a staggered arrangement.

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values. While the cyclohexyl ring in its chair conformation has near-ideal tetrahedral angles, higher-energy conformations like the boat or planar forms would exhibit significant angle strain.

Computational models can dissect these contributions to the total energy, providing a detailed understanding of the forces that govern the molecule's three-dimensional structure and stability.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. This provides a dynamic picture of the reaction, including the sequence of bond-breaking and bond-forming events.

For this compound, a characteristic reaction is nucleophilic substitution at the sulfur center, where a nucleophile (e.g., water, an amine) attacks the sulfur atom and displaces the chloride ion. Computational modeling of this process would involve the following steps:

Reactant Complex Formation: Modeling the initial approach of the nucleophile to the this compound molecule to form a stable pre-reaction complex.

Transition State Search: Locating the transition state structure for the key bond-forming/bond-breaking step. For a substitution reaction, this would typically involve a trigonal bipyramidal geometry around the sulfur atom, where the incoming nucleophile and the leaving chloride are in apical positions. The energy of this transition state determines the activation energy (Ea) of the reaction.

Product Complex Formation: Following the reaction coordinate downhill from the transition state leads to the formation of a post-reaction complex, which then dissociates into the final products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, while specific computational studies are not extensively documented in publicly accessible literature, the well-established methodologies of quantum mechanical calculations can be applied to forecast its spectroscopic characteristics, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance between accuracy and computational cost. science.govresearchgate.net The typical approach involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Following this, specialized calculations are performed to determine the desired spectroscopic parameters.

The following table presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound, based on typical values for similar chemical environments.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
1H NMR
N-CH3 2.8 - 3.2
Cyclohexyl-CH (adjacent to N) 3.5 - 4.0
Cyclohexyl-CH2 (axial) 1.1 - 1.5
Cyclohexyl-CH2 (equatorial) 1.6 - 2.0
13C NMR
N-CH3 30 - 35
Cyclohexyl-C (adjacent to N) 60 - 65
Cyclohexyl-C (beta to N) 30 - 35
Cyclohexyl-C (gamma to N) 24 - 28

Similarly, the vibrational frequencies corresponding to the infrared spectrum of this compound can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. These calculated frequencies often exhibit systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. researchgate.net The predicted vibrational frequencies can aid in the assignment of experimentally observed IR bands to specific molecular motions.

Key predicted vibrational frequencies for this compound would include the characteristic asymmetric and symmetric stretching modes of the sulfonyl group (SO2), the S-N and S-Cl stretching modes, and various C-H stretching and bending modes of the cyclohexyl and methyl groups.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm-1)
SO2 Asymmetric Stretch 1350 - 1380
SO2 Symmetric Stretch 1160 - 1180
S-N Stretch 900 - 950
S-Cl Stretch 600 - 700
C-H Stretch (Cyclohexyl & Methyl) 2850 - 3000

Solvation Models and Their Influence on Calculated Reactivity

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which a reaction is carried out. Computational and theoretical investigations of the reactivity of this compound must, therefore, consider the effects of solvation. Solvation models are computational methods designed to incorporate the influence of a solvent on the properties and behavior of a solute molecule.

There are two main categories of solvation models: explicit and implicit. Explicit solvation models involve the inclusion of a number of individual solvent molecules surrounding the solute in the calculation. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

A more common approach for studying reactivity is the use of implicit solvation models, also known as continuum models. nih.gov In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric medium, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), and the SMD (Solvation Model based on Density) model. nih.gov

The choice of solvation model and the dielectric constant of the solvent can have a profound impact on the calculated reactivity of this compound. For instance, in studying a nucleophilic substitution reaction at the sulfur atom, the solvent can stabilize or destabilize the reactants, transition state, and products to different extents. A polar solvent would be expected to stabilize charged species, such as the transition state and any ionic intermediates, more effectively than a nonpolar solvent. This stabilization would lower the activation energy and thus increase the calculated reaction rate.

For example, the hydrolysis of sulfamoyl chlorides is a reaction where solvent effects are critical. cdnsciencepub.com Computational modeling of this reaction for this compound would necessitate the use of a solvation model that can accurately describe the strong interactions between water and the polar functional groups of the substrate and the transition state. The calculated energy barrier for the reaction, and therefore the predicted rate, would be highly sensitive to the chosen solvation model and its parameterization for the specific solvent.

The influence of the solvation model on calculated reactivity parameters can be illustrated by considering the hypothetical hydrolysis of this compound in different solvents.

Table 3: Hypothetical Influence of Solvent on the Calculated Activation Energy (ΔG‡) for the Hydrolysis of this compound

Solvent Dielectric Constant (ε) Predicted Relative ΔG‡ (kcal/mol)
Gas Phase 1 High
n-Hexane 1.88 Moderately High
Dichloromethane (B109758) 8.93 Intermediate
Acetone 20.7 Lower

As depicted in the table, increasing the polarity of the solvent is expected to decrease the activation energy for a reaction that proceeds through a polar transition state, thereby increasing the calculated reaction rate. The selection of an appropriate solvation model is, therefore, a crucial step in the computational investigation of the reactivity of this compound in solution.

Preparation and Comparative Reactivity of Cyclohexyl Methyl Sulfamoyl Chloride Derivatives and Analogues

Systematic Structural Modifications of the Cyclohexyl Ring

The introduction of alkyl groups at various positions on the cyclohexyl ring of cyclohexyl(methyl)sulfamoyl chloride can significantly influence its reactivity. These modifications can alter the steric environment around the sulfamoyl chloride functional group and can also have subtle electronic effects. The synthesis of such derivatives typically begins with the appropriately substituted cyclohexylamine (B46788).

For instance, the preparation of 4-methylthis compound can be achieved by the reaction of N-methyl-4-methylcyclohexylamine with sulfuryl chloride. The starting amine itself can be synthesized in its cis and trans isomeric forms, allowing for the preparation of stereochemically defined sulfamoyl chlorides.

The primary challenge in these syntheses is often the separation of stereoisomers. The hydrogenation of 4-alkyl-benzoic acids can produce mixtures of cis and trans isomers of 4-alkyl cyclohexyl carboxylic acid, which can then be converted to the corresponding amines. nih.gov Similarly, the synthesis of trans-4-methylcyclohexylamine has been a subject of interest, with methods developed to achieve high isomeric purity. google.comorganic-chemistry.org

The reactivity of these structurally modified sulfamoyl chlorides is expected to be influenced by the stereochemistry of the cyclohexyl ring. For example, in the trans isomer of 4-tert-butylthis compound, the bulky tert-butyl group in the equatorial position may have a different steric influence on the approach of a nucleophile to the sulfur atom compared to the cis isomer, where the tert-butyl group would be in an axial position in the most stable chair conformation.

Table 1: Representative Systematically Modified Cyclohexyl(methyl)sulfamoyl Chlorides

Compound NameStructurePrecursor Amine
trans-4-Methylthis compoundtrans-N-Methyl-4-methylcyclohexylamine
cis-4-Methylthis compoundcis-N-Methyl-4-methylcyclohexylamine
trans-4-tert-Butylthis compoundtrans-N-Methyl-4-tert-butylcyclohexylamine
cis-4-tert-Butylthis compoundcis-N-Methyl-4-tert-butylcyclohexylamine

Note: The structures are illustrative and represent the named compounds.

Variations in the N-Alkyl Substituent and Their Synthetic Implications

Varying the N-alkyl substituent in cyclohexyl(alkyl)sulfamoyl chlorides provides a direct means to modulate the electronic and steric properties of the sulfamoyl chloride group. The synthetic implications of these variations are significant, affecting reaction rates and, in some cases, reaction pathways.

The synthesis of these analogues follows a general route involving the reaction of cyclohexylamine with a suitable carbonyl source to introduce the desired alkyl group, followed by reaction with sulfuryl chloride. For example, N-ethylcyclohexylamine or N-propylcyclohexylamine can be prepared and subsequently converted to their respective sulfamoyl chlorides.

Kinetic studies on the anilinolysis of various sulfamoyl chlorides have shown that the nature of the N-substituents has a profound effect on the reaction rate. For instance, the reaction of this compound with aniline (B41778) can be compared with that of other N-alkylated sulfamoyl chlorides. It has been observed that increasing the steric bulk of the N-alkyl group can hinder the approach of the nucleophile, leading to a decrease in the rate of reaction. researchgate.net

Conversely, the electronic effect of the N-alkyl group, while generally considered to be weakly electron-donating, can also influence the electrophilicity of the sulfur atom. This is particularly relevant in solvolysis reactions where the development of positive charge on the sulfur atom in the transition state is significant.

Table 2: Comparison of N-Alkyl Substituted Cyclohexylsulfamoyl Chlorides

N-Alkyl GroupCompound NameExpected Relative Reactivity (vs. N-Methyl)Synthetic Utility
EthylCyclohexyl(ethyl)sulfamoyl chlorideSlightly slower due to increased steric hindranceFine-tuning of reactivity for selective transformations
PropylCyclohexyl(propyl)sulfamoyl chlorideSlower than N-ethylFurther modulation of reactivity
IsopropylCyclohexyl(isopropyl)sulfamoyl chlorideSignificantly slower due to increased steric bulk near the reaction centerIntroduction of significant steric hindrance to control reaction pathways
Benzyl (B1604629)Benzyl(cyclohexyl)sulfamoyl chlorideReactivity influenced by both steric and electronic effects of the benzyl groupCan be used in reactions where subsequent debenzylation is desired

Introduction of Functional Groups on the Cyclohexyl Ring

The introduction of functional groups onto the cyclohexyl ring of this compound opens up possibilities for further synthetic transformations and the development of molecules with specific properties. Functional groups such as hydroxyl, amino, or carboxyl groups can be introduced, providing handles for subsequent reactions like esterification, amidation, or peptide coupling.

The synthesis of these functionalized derivatives requires starting materials where the cyclohexyl ring is already appropriately substituted. For example, 4-aminocyclohexanol can serve as a precursor. The amino group can be N-methylated, and the hydroxyl group can be protected before the formation of the sulfamoyl chloride. Subsequent deprotection would yield the desired 4-hydroxythis compound.

The reactivity of the sulfamoyl chloride in these functionalized derivatives can be influenced by the nature of the functional group. An electron-withdrawing group, such as a carboxylate ester, at the 4-position of the cyclohexyl ring would be expected to decrease the rate of nucleophilic attack at the sulfur atom through an inductive effect. Conversely, an electron-donating group might slightly enhance the reactivity.

Furthermore, the functional group itself can participate in intramolecular reactions or can be used to attach the entire molecule to a solid support or a larger molecular scaffold. For example, the hydroxyl group of 4-hydroxythis compound could undergo esterification with a variety of carboxylic acids, a reaction that can be facilitated by reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification). nih.govfrontiersin.org

Table 3: Examples of Functionalized Cyclohexyl(methyl)sulfamoyl Chlorides and Their Potential Reactions

Functional GroupCompound NamePotential Subsequent Reaction
Hydroxyl (-OH)4-Hydroxythis compoundEsterification, Etherification
Carboxylate Ester (-COOR)4-(Methoxycarbonyl)this compoundHydrolysis to carboxylic acid, Amidation
Protected Amine (-NHBoc)4-(tert-Butoxycarbonylamino)this compoundDeprotection and subsequent acylation or alkylation

Comparative Studies of Sulfamoyl Chlorides with Different N-Substituents

The general consensus for the solvolysis of most sulfonyl and sulfamoyl chlorides is a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov However, for some N-substituted sulfamoyl chlorides, particularly those with a hydrogen on the nitrogen, an elimination-addition mechanism has been proposed, proceeding through a transient N-sulfonylamine intermediate. researchgate.net

A comparative study of the hydrolysis rates of N,N-dimethylsulfamoyl chloride, N-methyl-N-cyclohexylsulfamoyl chloride, and N,N-dicyclohexylsulfamoyl chloride would reveal the impact of increasing steric bulk of the N-substituents on the rate of reaction. It is expected that the rate of hydrolysis would decrease with increasing steric hindrance around the nitrogen atom, which would disfavor the formation of the trigonal bipyramidal intermediate in an SN2 reaction.

The electronic nature of the N-substituents also plays a critical role. The replacement of an alkyl group with a more electron-withdrawing aryl group, for example, would be expected to increase the electrophilicity of the sulfur atom and potentially increase the rate of nucleophilic attack. The Hammett equation can be a useful tool for quantifying these electronic effects in a series of structurally related compounds. google.commoldb.com

Table 4: Predicted Relative Hydrolysis Rates of Various N-Substituted Sulfamoyl Chlorides

CompoundN-SubstituentsExpected Relative Hydrolysis RateRationale
N,N-Dimethylsulfamoyl chlorideTwo Methyl groups1 (Reference)Minimal steric hindrance
N-Methyl-N-ethylsulfamoyl chlorideMethyl, Ethyl< 1Minor increase in steric hindrance
N-Methyl-N-isopropylsulfamoyl chlorideMethyl, Isopropyl<< 1Significant increase in steric hindrance
N-Methyl-N-cyclohexylsulfamoyl chlorideMethyl, Cyclohexyl< 1Moderate steric hindrance
N,N-Dicyclohexylsulfamoyl chlorideTwo Cyclohexyl groups<< 1Substantial steric hindrance

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Cyclohexyl(methyl)sulfamoylation

The transition from stoichiometric to catalytic methods for reactions involving sulfamoyl chlorides is a key area of future development. Catalytic approaches offer improved efficiency, selectivity, and sustainability.

Organocatalysis has emerged as a powerful strategy in organic synthesis, and its application to sulfamoylation reactions is a promising research frontier. Recent studies have shown that simple organic bases, such as N-methylimidazole (NMI), can effectively catalyze the sulfamoylation of alcohols using activated aryl sulfamate (B1201201) donors. lookchem.comorganic-chemistry.orgnih.gov This method proceeds under mild, room-temperature conditions and demonstrates high intrinsic selectivity for primary over secondary alcohols. lookchem.comorganic-chemistry.org Future research could adapt these principles to develop organocatalytic systems specifically for Cyclohexyl(methyl)sulfamoyl chloride, potentially using alternative activating agents to avoid the direct use of the reactive chloride. Boronic acid catalysts have also proven effective for the site-selective sulfamoylation of hydroxyl groups in complex molecules like pyranosides, showcasing the potential for catalyst-controlled regioselectivity. researchgate.netresearchgate.net

Biocatalysis represents another avenue for highly selective transformations. While specific biocatalysts for sulfamoylation are not yet widespread, the enzymatic precision of sulfotransferases in biological sulfation suggests a potential blueprint. nih.gov Arylsulfate sulfotransferases have been identified that can catalyze sulfate (B86663) transfer to a diverse range of phenolic and aliphatic alcohols, and even amines. nih.gov The development or engineering of enzymes capable of utilizing this compound or a related donor molecule could provide unparalleled chemo-, regio-, and stereoselectivity in the functionalization of complex substrates. tudelft.nl

Table 1: Potential Organocatalytic Systems for Cyclohexyl(methyl)sulfamoylation
Catalyst TypePotential Catalyst ExampleKey AdvantagesRelevant Research Area
Simple Organic BaseN-Methylimidazole (NMI)Mild conditions, high selectivity for 1° alcohols, operational simplicity. lookchem.comorganic-chemistry.orgCatalytic transfer from an activated sulfamate donor derived from this compound.
Lewis Acidic OrganocatalystDiarylborinic AcidsHigh activity, potential for site-selectivity in polyols. researchgate.netRegioselective sulfamoylation of complex diols and natural products.
EnzymaticEngineered SulfotransferaseExceptional chemo-, regio-, and stereoselectivity; aqueous conditions. nih.govAsymmetric synthesis and late-stage functionalization of bioactive molecules.

Transition metal catalysis offers a vast toolkit for novel bond formations. While the direct metal-catalyzed coupling of this compound is an underexplored area, related transformations provide a clear path for future research. For instance, rhodium-catalyzed C-H amination of sulfamate esters is a powerful method for creating cyclic sulfamidates. researchgate.netnih.gov Products derived from the reaction of this compound with alcohols could serve as precursors for such intramolecular C(sp³)-H functionalization, enabling the synthesis of complex heterocyclic structures. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions could potentially be developed to form C-S bonds directly, expanding the synthetic utility of this reagent. rsc.org

In parallel, metal-free transformations are gaining significant traction. Photocatalyst-free methods for activating the S-Cl bond in sulfamoyl chlorides have been developed, relying on strategies like Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relays. acs.org These approaches avoid residual metal contamination, which is a significant advantage in medicinal chemistry contexts.

Photochemical and Electrochemical Reactivity of this compound

Harnessing light or electricity to drive chemical reactions offers green and powerful alternatives to traditional thermal methods. The photochemical activation of sulfamoyl chlorides to generate sulfamoyl radicals is a rapidly developing field. researchgate.netjove.comorganic-chemistry.org Visible-light photoredox catalysis can facilitate the single-electron reduction of the sulfamoyl chloride, though this is noted to be more challenging than for sulfonyl chlorides. jove.comresearchgate.netacs.org An alternative and highly effective activation pathway involves a silyl (B83357) radical-mediated chlorine-atom abstraction, which generates the desired sulfamoyl radical under mild conditions. researchgate.netacs.orgtue.nl This cyclohexyl(methyl)sulfamoyl radical intermediate could then participate in a variety of unconventional reactions, such as the hydrosulfamoylation of electron-deficient alkenes. jove.comorganic-chemistry.org This approach has been shown to be scalable and tolerant of a broad range of functional groups. jove.com

Electrochemical synthesis provides another sustainable approach. Electrosynthesis can avoid the use of stoichiometric chemical oxidants or reductants, with electricity serving as the "traceless" reagent. jove.com Future research could explore the electrochemical synthesis of this compound itself or its use in electro-oxidative coupling reactions, for example, between thiols and amines to form sulfonamides.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of sulfonyl and sulfamoyl chlorides often involve highly exothermic and hazardous reactions, making them ideal candidates for integration into continuous flow chemistry platforms. rsc.orgrsc.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhancing safety by minimizing the volume of hazardous reagents at any given time. rsc.org The high surface-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaways. rsc.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis for this compound Reactions
ParameterTraditional Batch ProcessingPotential Flow Chemistry Advantages
SafetyHigher risk due to large volumes of hazardous reagents and poor heat transfer in large vessels. rsc.orgEnhanced safety via small reactor volumes, superior heat and mass transfer, and containment of hazardous intermediates. rsc.orgrsc.org
Process ControlDifficult to precisely control temperature, mixing, and reaction time, leading to potential side products.Exquisite control over reaction parameters, enabling higher selectivity and reproducibility. rsc.org
ScalabilityScaling up can be non-linear and challenging due to heat transfer limitations. mdpi.comLinear scalability by running the system for longer or "numbering-up" (running multiple reactors in parallel). mdpi.com
Spacetime YieldOften lower due to longer reaction and workup times. mdpi.comSignificantly higher spacetime yields due to shorter residence times and continuous operation. rsc.orgmdpi.com

Exploration of Unconventional Synthetic Transformations Enabled by this compound

The generation of sulfamoyl radicals from this compound opens the door to a host of synthetic transformations that go far beyond its classical use as an electrophile. chemrxiv.org The addition of these radicals to π-systems, such as alkenes and alkynes, can lead to the formation of novel C-S bonds and highly functionalized products. researchgate.netrsc.org

One emerging area is the use of sulfonyl and sulfamoyl radicals in radical cascade reactions. nih.gov A transient cyclohexyl(methyl)sulfamoyl radical could add to an appropriately designed poly-unsaturated substrate, initiating a cyclization cascade to rapidly build molecular complexity and form polycyclic imine structures. nih.gov Another promising avenue is radical-radical cross-coupling. nih.gov Photoredox-catalyzed methods could enable the coupling of the cyclohexyl(methyl)sulfamoyl radical with other radical species, such as those derived from trifluoroborate salts, to access a diverse range of sulfone-like structures. nih.gov These strategies transform the sulfamoyl group from a simple functionality into a versatile linchpin for complex molecule construction. scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Products

As the synthetic methodologies involving this compound become more sophisticated, the resulting products will increase in structural complexity. Consequently, advanced analytical and spectroscopic techniques will be indispensable for their unambiguous characterization.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone for structural elucidation. numberanalytics.comipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for establishing the precise connectivity of atoms within novel heterocyclic or polycyclic products. numberanalytics.comipb.pt For determining three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) will be essential for measuring the spatial proximity of nuclei. numberanalytics.com For organosulfur compounds specifically, comparing experimental NMR data with Density Functional Theory (DFT) calculations can be a powerful tool for confirming structures and oxidation states. researchgate.netchemaxon.com While challenging due to its quadrupolar nature and low natural abundance, ³³S NMR could potentially offer direct insight into the electronic environment of the sulfur atom. mdpi.com

For crystalline products, single-crystal X-ray diffraction will provide unequivocal proof of structure and absolute stereochemistry. researchgate.net In the case of complex reaction mixtures, advanced mass spectrometry (MS) techniques are vital. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm elemental composition, while tandem mass spectrometry (MS/MS) allows for the fragmentation of ions to probe their structure, aiding in the identification of products and intermediates directly from crude reaction mixtures. chemrxiv.orgpurdue.edu

Table 3: Advanced Spectroscopic Techniques for Product Characterization
TechniqueAbbreviationPrimary Application
2D NMR SpectroscopyCOSY, HSQC, HMBC, NOESYDetermination of atomic connectivity and 3D structure/stereochemistry. numberanalytics.comipb.pt
Single-Crystal X-ray Diffraction-Unambiguous determination of molecular structure and absolute stereochemistry for crystalline solids. researchgate.net
High-Resolution Mass SpectrometryHRMSAccurate mass measurement to determine elemental composition. chemrxiv.org
Tandem Mass SpectrometryMS/MSStructural analysis of compounds in complex mixtures by fragmentation analysis. researchgate.netacs.org
Sulfur-33 NMR³³S NMRDirect probing of the sulfur nucleus and its chemical environment. mdpi.com

Q & A

Q. What are the recommended synthetic routes for cyclohexyl(methyl)sulfamoyl chloride, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of cyclohexylamine derivatives with chlorosulfonic acid or sulfuryl chloride. A key step involves controlling the stoichiometry of sulfamoyl chloride formation and maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis. Post-reaction purification often employs vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) . Optimization may require adjusting molar ratios (e.g., 1:1.2 amine-to-chlorinating agent) and inert atmospheres to prevent moisture ingress, which degrades sulfamoyl chlorides .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and sulfamoyl moiety (δ 3.1–3.5 ppm for S–N–Cl environments) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₁₃ClNO₂S; theoretical ~222.7 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at 1170–1200 cm⁻¹ (S=O stretching) and 550–600 cm⁻¹ (C–Cl bond) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and eye protection due to its irritant properties (Skin Irrit. 2, Eye Irrit. 2) .
  • Storage : Keep in airtight, moisture-resistant containers under nitrogen at 2–8°C. Avoid contact with water, as hydrolysis releases HCl and sulfonic acids .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfamoyl chlorides in nucleophilic substitution reactions?

this compound exhibits higher reactivity than aryl sulfamoyl chlorides (e.g., phenyl derivatives) due to reduced resonance stabilization of the leaving group. Its sp³-hybridized cyclohexyl group facilitates faster SN2 reactions with amines or alcohols, as demonstrated by kinetic studies showing 2–3× higher rate constants compared to aromatic analogs . However, steric hindrance from the cyclohexyl group may slow reactions with bulky nucleophiles, requiring elevated temperatures (50–70°C) .

Q. What are the applications of this compound in designing bioactive molecules?

This compound serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example:

  • Kinase Inhibitors : React with heterocyclic amines to form sulfonamides targeting ATP-binding pockets .
  • Antimicrobial Agents : Coupling with thiols generates sulfonylthioureas with demonstrated activity against Gram-positive bacteria (MIC ≤ 2 µg/mL) .
    Methodologically, reactions require anhydrous DMF or THF as solvents and triethylamine to scavenge HCl .

Q. What strategies mitigate decomposition of this compound under thermal or photolytic conditions?

  • Thermal Stability : Decomposition above 80°C releases SO₂ and cyclohexylmethylamine. Stabilize by adding radical inhibitors (e.g., BHT) and avoiding prolonged heating .
  • Photolytic Stability : Store in amber glass to prevent UV-induced radical formation. Degradation products can be monitored via HPLC with UV detection at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.